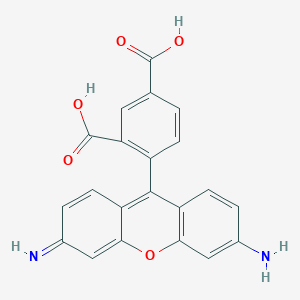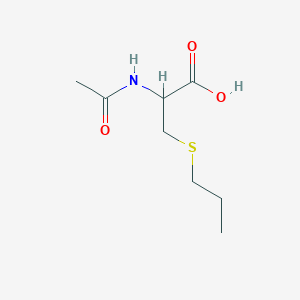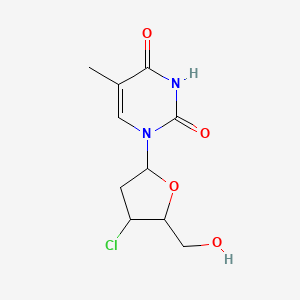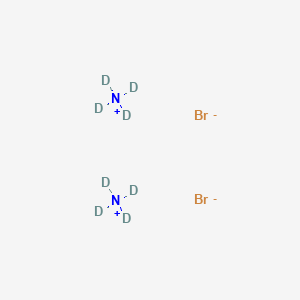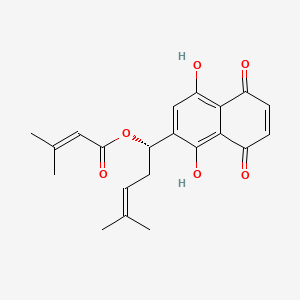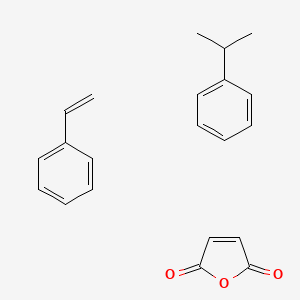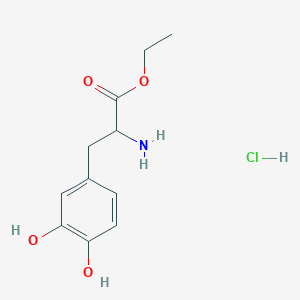![molecular formula C54H79Au2BF4N4O B12322370 oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is a complex organometallic compound that features a gold center coordinated with an imidazole ligand and a tetrafluoroborate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate typically involves the reaction of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with a gold precursor, such as gold chloride, in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of gold nanoparticles.
Substitution: Ligand exchange reactions can occur, where the imidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction can produce gold nanoparticles.
Wissenschaftliche Forschungsanwendungen
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: The compound’s catalytic properties make it valuable in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate exerts its effects involves the coordination of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The imidazole ligand plays a crucial role in stabilizing the gold center and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features a similar imidazole ligand but lacks the gold center.
1,3-Bis(2,6-diisopropylphenyl)-2H-imidazole: Another related compound with a similar ligand structure but different metal coordination.
Uniqueness
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is unique due to the presence of the gold center, which imparts distinct catalytic properties and reactivity compared to similar compounds without gold. The tetrafluoroborate counterion also contributes to its stability and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C54H79Au2BF4N4O |
|---|---|
Molekulargewicht |
1281.0 g/mol |
IUPAC-Name |
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate |
InChI |
InChI=1S/2C27H38N2.2Au.BF4.H2O/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;2-1(3,4)5;/h2*9-16,18-21H,17H2,1-8H3;;;;1H2/q;;;;-1;/p+1 |
InChI-Schlüssel |
UOEFWRNBKJUZAJ-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[OH3+].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
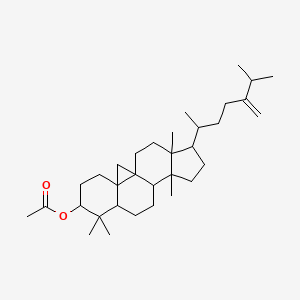
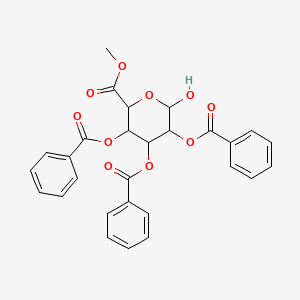

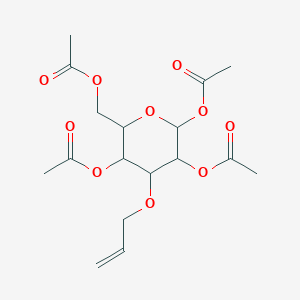
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
